3-Bromo-4-methylmandelic acid
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Overview
Description
2-(3-bromo-4-methylphenyl)-2-hydroxyacetic acid is an organic compound with the molecular formula C9H9BrO3 It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a 3-bromo-4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromo-4-methylphenyl)-2-hydroxyacetic acid typically involves the bromination of 4-methylphenylacetic acid followed by hydroxylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as acetic acid or dichloromethane. The hydroxylation step can be achieved using hydrogen peroxide or other oxidizing agents under controlled conditions.
Industrial Production Methods
Industrial production of 2-(3-bromo-4-methylphenyl)-2-hydroxyacetic acid may involve large-scale bromination and hydroxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromo-4-methylphenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Formation of 2-(3-bromo-4-methylphenyl)-2-oxoacetic acid or 2-(3-bromo-4-methylphenyl)acetic acid.
Reduction: Formation of 2-(4-methylphenyl)-2-hydroxyacetic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-bromo-4-methylphenyl)-2-hydroxyacetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-bromo-4-methylphenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and bromine groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate enzymes, modulate receptor activity, or interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenyl)-2-hydroxyacetic acid
- 2-(3-chloro-4-methylphenyl)-2-hydroxyacetic acid
- 2-(3-bromo-4-methylphenyl)acetic acid
Uniqueness
2-(3-bromo-4-methylphenyl)-2-hydroxyacetic acid is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
1261726-45-7 |
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Molecular Formula |
C9H9BrO3 |
Molecular Weight |
245.07 g/mol |
IUPAC Name |
2-(3-bromo-4-methylphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H9BrO3/c1-5-2-3-6(4-7(5)10)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13) |
InChI Key |
URQHFEZBYVGSKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C(=O)O)O)Br |
Origin of Product |
United States |
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